Product packaging for L-Proline, 1-propyl-(Cat. No.:CAS No. 101253-30-9)

L-Proline, 1-propyl-

Cat. No.: B019656
CAS No.: 101253-30-9
M. Wt: 157.21 g/mol
InChI Key: CYXLHZVPLXEUPP-ZETCQYMHSA-N
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Description

L-Proline, 1-propyl- is a synthetic analogue of the proteinogenic amino acid L-proline, modified by the addition of a propyl group. This structural modification is designed to alter the molecule's steric and electronic properties, making it a valuable building block in organic synthesis and medicinal chemistry research. Its applications are primarily derived from the unique characteristics of the proline scaffold, which is known for its role in inducing conformational constraints in peptide chains and serving as an efficient organocatalyst . In peptide science, 3-substituted proline analogues, like L-Proline, 1-propyl-, are sophisticated tools for Structure-Activity Relationship (SAR) studies. Incorporating this non-proteinogenic amino acid into peptide sequences allows researchers to systematically investigate and manipulate peptide conformation, stability, and biological activity. The propyl side chain can be used to probe hydrophobic interactions within binding pockets and stabilize specific secondary structures such as β-turns or polyproline helices, facilitating the development of bioactive peptide mimics and peptidomimetics . Furthermore, based on the established utility of proline and its esters, this derivative holds significant potential in asymmetric organocatalysis. Proline derivatives are renowned for catalyzing a wide range of enantioselective transformations, including aldol condensations . The propyl modification could influence the catalyst's solubility, steric bulk, and transition-state stabilization, offering a route to optimize reaction outcomes and develop new catalytic protocols. Researchers can leverage L-Proline, 1-propyl- to design novel catalytic systems and explore reaction pathways in green chemistry applications. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B019656 L-Proline, 1-propyl- CAS No. 101253-30-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-propylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXLHZVPLXEUPP-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the Carboxylic Acid Group

The carboxylic acid moiety of L-proline is first protected as a methyl ester to prevent undesired side reactions during alkylation. This is achieved via Fischer esterification or treatment with thionyl chloride (SOCl₂) in methanol, yielding methyl L-prolinate.

N-Alkylation with Propyl Halides

Methyl L-prolinate undergoes alkylation using propyl bromide in the presence of a strong base (e.g., NaH or K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF). The base deprotonates the secondary amine, facilitating nucleophilic substitution at the propyl halide:

Methyl L-prolinate+CH3CH2CH2BrNaH, DMFMethyl 1-propyl-L-prolinate+HBr\text{Methyl L-prolinate} + \text{CH}3\text{CH}2\text{CH}_2\text{Br} \xrightarrow{\text{NaH, DMF}} \text{Methyl 1-propyl-L-prolinate} + \text{HBr}

Reaction conditions (24–48 hours at room temperature) mirror those used for N-propargyl derivatives, with yields exceeding 70%.

Deprotection of the Methyl Ester

The methyl ester is hydrolyzed using aqueous hydrochloric acid (6M HCl) at reflux, yielding 1-propyl-L-proline as a white crystalline solid. Acidic conditions prevent racemization, preserving stereochemical integrity.

Table 1. Optimization of Alkylation Conditions

ParameterConditionYield (%)Reference
BaseNaH73
SolventDMF81
TemperatureRoom temperature68

Enzymatic Hydrolysis of N-Acyl Precursors

While enzymatic methods for N-alkylation are less common, N-acyl-L-proline acylases from Comamonas testosteroni and Alcaligenes denitrificans hydrolyze N-acyl groups to yield L-proline. Although these enzymes exhibit specificity toward acetyl and chloroacetyl groups, engineering analogous systems for N-propionyl-L-proline hydrolysis remains a prospective avenue. Current limitations include the enzyme’s inability to process bulkier alkyl chains, necessitating chemical alkylation as the primary route.

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers an alternative for incorporating 1-propyl-L-proline into peptide chains. Using Fmoc-protected proline derivatives, the propyl group is introduced via on-resin alkylation before cleavage and deprotection. This method, though underexplored in the literature, aligns with strategies for synthesizing N-alkylated amino acids in combinatorial libraries.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of 1-propyl-L-proline derivatives exhibit characteristic shifts for the propyl chain (δ 0.85–1.50 ppm) and pyrrolidine protons (δ 3.00–3.80 ppm). For example, methyl 1-propyl-L-prolinate shows a triplet for the terminal methyl group (δ 0.85 ppm, J = 7.2 Hz) and multiplet signals for the methylene protons adjacent to nitrogen.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 210 nm) confirms purity, using a C18 column and isocratic elution with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30). Retention times for 1-propyl-L-proline analogs range from 8–12 minutes.

Challenges and Optimization

Steric Hindrance and Reaction Kinetics

The bicyclic structure of proline impedes alkylation at the nitrogen atom. Elevated temperatures (40–60°C) and prolonged reaction times (48–72 hours) improve conversion rates but risk decomposition. Microwave-assisted synthesis reduces reaction times to 1–2 hours with comparable yields.

Solvent and Base Selection

DMF outperforms tetrahydrofuran (THF) in solubilizing both reactants, while NaH provides stronger deprotonation than K₂CO₃. However, NaH necessitates anhydrous conditions, complicating large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: L-Proline, 1-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it back to the parent amine or other reduced forms.

    Substitution: The propyl group can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides and strong bases are typically employed for substitution reactions.

Major Products Formed:

    Oxidation: Propyl ketones or carboxylic acids.

    Reduction: Parent amine or other reduced derivatives.

    Substitution: Various alkylated or functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-Parasitic Drug Development
One notable application of L-proline derivatives, including L-Proline, 1-propyl-, is in the development of anti-parasitic drugs. A study highlighted the potential of targeting L-proline uptake as a strategy against Trypanosoma cruzi, the causative agent of Chagas disease. Researchers developed novel inhibitors that block proline transporters, demonstrating significant antiproliferative activity against T. cruzi epimastigotes. This approach opens new avenues for antiparasitic drug development by inhibiting proline uptake, which is crucial for the parasite's survival and virulence .

Organic Synthesis Applications

Organocatalysis
L-Proline serves as a versatile organocatalyst in various organic reactions due to its bifunctional nature. It can act as both a Lewis base and a Brønsted acid catalyst, facilitating asymmetric syntheses. Key reactions catalyzed by L-proline include:

  • Aldol Condensation
  • Mannich Reaction
  • Michael Addition
  • Knoevenagel Condensation
  • Ullmann Reactions

These reactions are essential for synthesizing complex organic molecules and heterocycles, which are prevalent in pharmaceuticals and agrochemicals .

Case Study: Synthesis of Heterocycles
In one study, L-proline derivatives were used to synthesize various heterocyclic compounds such as coumarins and quinoxalines through multi-component reactions. These compounds are vital due to their biological activities and roles in drug development .

Biochemical Research Applications

Cellular Metabolism Studies
L-Proline analogues, including L-Proline, 1-propyl-, are valuable tools in biochemical research for studying cellular metabolism and macromolecule synthesis regulation. They have been employed to investigate metabolic pathways and their implications in health and disease .

Enzyme Mimicry
L-Proline has also been explored as an enzyme mimic in asymmetric synthesis. Its ability to catalyze various reactions enantioselectively demonstrates its potential as a substitute for natural enzymes in synthetic chemistry .

Material Science Applications

Nanostructure Stabilization
Research indicates that poly(L-proline) can stabilize polypeptide nanostructures through its helical motifs. This property is crucial for developing biomaterials with specific structural characteristics for applications in drug delivery and tissue engineering .

Mechanism of Action

The mechanism of action of L-Proline, 1-propyl- involves its interaction with specific molecular targets and pathways. It can act as a catalyst in various biochemical reactions, influencing protein folding and stability. The propyl group modification enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Position and Chain Length
  • L-Proline, 1-propyl- : Propyl substitution at the nitrogen atom (N1) modifies steric and electronic properties, influencing interactions with enzymes and chiral selectors.
  • 4-Propyl-L-proline (PPL) : Propyl group at the 4-position (C4) is accommodated in the LmbC enzyme’s substrate-binding pocket due to structural adaptations, such as replacement of bulky residues (e.g., V306 → G308) to create space for the alkyl chain .
  • 4-Butyl-/4-Pentyl-L-proline : Longer alkyl chains further enhance binding affinity to LmbC, yielding more potent lincosamide antibiotics .
Native vs. Modified Proline Derivatives
Compound Substituent Molecular Formula Molecular Weight Key Applications/Biological Roles Source
L-Proline None C₅H₉NO₂ 115.13 Protein structure, catalysis CAS 147-85-3
L-Proline, 1-propyl- Propyl at N1 C₈H₁₅NO₂ 157.21 Synthetic intermediate, chiral separations CAS 101253-30-9
4-Propyl-L-proline (PPL) Propyl at C4 C₈H₁₅NO₂ 157.21 Lincomycin biosynthesis
L-Azetidine-2-carboxylic acid 4-membered ring C₄H₇NO₂ 101.10 Amnesic effects, metabolic studies PMID 709356
Hydroxyproline Hydroxyl at C4 C₅H₉NO₃ 131.13 Collagen stabilization, supplements
Enzymatic Specificity
  • LmbC vs. CcbC : LmbC adenylates PPL and longer-chain derivatives (4-butyl-, 4-pentyl-L-proline), while CcbC exclusively uses L-proline. Mutagenesis studies confirm that residue substitutions (e.g., G308 in LmbC) are critical for accommodating alkyl side chains .

Pharmacological and Biochemical Insights

  • Amnesic and Neuroactive Effects : L-Proline and its lower homolog L-azetidine-2-carboxylic acid exhibit dose-dependent amnesic effects in rodent models, while anti-spreading depression potency correlates with structural rigidity .
  • Antibiotic Biosynthesis : PPL’s incorporation into lincomycin highlights the role of alkyl chain length in bioactivity. 4-Pentyl-L-proline derivatives show superior antibacterial efficacy compared to PPL .

Biological Activity

L-Proline, 1-propyl- is an amino acid derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and applications in various fields.

Overview of L-Proline

L-Proline is a non-essential amino acid that plays a crucial role in protein synthesis and cellular metabolism. It is synthesized in the body from glutamate and serves as a precursor for various bioactive compounds. The derivative 1-propyl-L-proline introduces an alkyl side chain, which may influence its biological properties.

Research indicates that L-Proline and its derivatives can interact with various biological systems:

  • Adenylation Enzymes : Studies have shown that L-proline derivatives can be substrates for adenylation domains in biosynthetic pathways. For instance, the enzyme LmbC has been characterized to activate L-proline and its derivatives, which are integral to the biosynthesis of lincosamides .
  • Transport Mechanisms : The uptake of L-proline by Trypanosoma cruzi, the causative agent of Chagas disease, is critical for its metabolism and survival. Inhibitors targeting proline transport have been developed to combat this pathogen .

2. Toxicity and Safety

L-Proline has been assessed for safety in various studies:

  • Acute Toxicity : An LD50 of greater than 5110 mg/kg was reported in rats, indicating a low acute toxicity profile .
  • Chronic Exposure : Long-term studies have shown no significant adverse effects at doses up to 500 mg/kg body weight per day in animal models .

1. Chagas Disease Treatment

A study focused on targeting L-proline uptake in T. cruzi demonstrated that novel inhibitors could effectively block proline transport, leading to reduced parasite viability. This approach highlights the potential of L-proline derivatives as therapeutic agents against parasitic infections .

2. Neonicotinoid Synthesis

Research has explored the synthesis of neonicotinoid analogs derived from L-proline, which exhibited insecticidal properties against pests like Xyleborus affinis. This illustrates the versatility of L-proline as a scaffold for developing new agrochemicals .

Kinetic Parameters of LmbC and CcbC Enzymes

The following table summarizes the kinetic parameters for enzymes involved in the activation of L-proline derivatives:

ProteinSubstrateKmK_m (mM)kcatk_{cat} (min1^{-1})kcat/Kmk_{cat}/K_m (mM1^{-1}min1^{-1})
CcbCL-Proline0.5 ± 0.0345 ± 0.991.7
LmbCL-Proline470 ± 6020 ± 10.043
LmbCBuPL0.118 ± 0.00842 ± 0.8359

This table indicates that CcbC has a higher catalytic efficiency for L-proline compared to LmbC, which shows broader substrate specificity but lower efficiency for its natural substrate.

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing L-proline derivatives, such as 1-propyl-L-proline?

Answer:

  • Synthesis: L-proline derivatives can be synthesized via reactions with alkylating agents (e.g., propyl halides) under controlled pH and temperature. For example, L-proline hydrochloride synthesis involves reacting L-proline with hydrochloric acid, a method adaptable for derivatives .
  • Characterization: Use TLC for purity assessment (single spot), nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. Purity criteria include ≤0.1% D-amino acid contamination .
  • Method Validation: Follow pharmacopeial standards (USP/EP) for traceability, particularly for applications in drug development .

Q. How does L-proline’s cyclic structure influence protein folding and stability in experimental models?

Answer:

  • Structural Impact: L-proline’s rigid pyrrolidine ring restricts peptide backbone flexibility, favoring specific secondary structures (e.g., polyproline helices). This is critical in collagen synthesis, where proline residues stabilize triple-helix formation .
  • Experimental Design: Use circular dichroism (CD) spectroscopy to analyze conformational changes and differential scanning calorimetry (DSC) to measure thermal stability. Mutagenesis studies (proline-to-alanine substitutions) can isolate structural effects .

Q. What are the validated roles of L-proline in mammalian cell cultures, and how are these tested?

Answer:

  • Roles: L-proline aids in collagen biosynthesis, redox balance (via proline dehydrogenase), and stress responses (e.g., osmotic regulation) .
  • Testing Methods:
    • Knockout/knockdown models (e.g., CRISPR/Cas9) to study PRODH (proline dehydrogenase) deficiency .
    • Radiolabeled proline uptake assays to quantify transport kinetics .

Advanced Research Questions

Q. How does L-proline metabolism in Trypanosoma species inform drug-target discovery?

Answer:

  • Key Findings: In Trypanosoma brucei, L-proline is a primary energy source in glucose-depleted conditions. Two transport systems (Km = 19 µM and 310–1360 µM) with distinct substrate specificities and energy dependencies have been identified .
  • Methodological Considerations:
    • Use RNAi to silence transporter genes (e.g., TbAAT6) and assess eflornithine resistance .
    • Measure ATP synthesis rates under varying glucose/proline conditions to map metabolic flexibility .

Q. What conflicting evidence exists regarding L-proline’s neuroactive properties, and how can these be resolved?

Answer:

  • Contradictions:
    • Evidence for Neuroactivity: Prodh-deficient mice show disrupted GABA-ergic transmission and gamma oscillations, suggesting L-proline acts as a GABA mimetic .
    • Contrary Data: Human studies lack consensus on cognitive benefits, with insufficient clinical trials to confirm neuroprotective effects .
  • Resolution Strategies:
    • Conduct dose-response studies in murine models with CNS-specific proline delivery.
    • Use fMRI or MEG to correlate proline levels with gamma-band activity in human cohorts .

Q. How is L-proline accumulation regulated in plants under abiotic stress, and what experimental models are optimal?

Answer:

  • Regulatory Mechanisms: Proline biosynthesis (via Δ¹-pyrroline-5-carboxylate synthetase) and catabolism (proline dehydrogenase) are transcriptionally upregulated under drought/salinity. Redox signaling (NADPH/NADP+ ratios) modulates these pathways .
  • Experimental Models:
    • Arabidopsis thaliana mutants (e.g., p5cs1/p5cs2) to study stress tolerance phenotypes.
    • Isotopic tracing (¹³C-proline) to quantify flux through metabolic pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Proline, 1-propyl-
Reactant of Route 2
L-Proline, 1-propyl-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.